N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is an organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with p-tolyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol.
Acetylation: The resulting thiadiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the para position of the phenyl ring.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the acetylated thiadiazole derivative with 2-chloroacetamide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, sodium ethoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiadiazole ring and acetylphenyl group are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(4-acetylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Uniqueness
N-(4-acetylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets, making it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-3-5-15(6-4-12)18-21-19(26-22-18)25-11-17(24)20-16-9-7-14(8-10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJPBNTVXILFMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.